Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate
CAS No.: 1403766-98-2
Cat. No.: VC2719481
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1403766-98-2 |
|---|---|
| Molecular Formula | C10H9ClN2O2 |
| Molecular Weight | 224.64 g/mol |
| IUPAC Name | ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-9(13-8)6(11)3-4-12-7/h3-5,13H,2H2,1H3 |
| Standard InChI Key | IQAJNQSVNXHPCE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=NC=CC(=C2N1)Cl |
| Canonical SMILES | CCOC(=O)C1=CC2=NC=CC(=C2N1)Cl |
Introduction
Physical and Chemical Properties
Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is characterized by its specific molecular formula and physical properties that define its behavior in various chemical and biological systems. The compound features a fused bicyclic structure with a chlorine substituent at the 7-position.
Basic Properties
The fundamental physical and chemical properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1403766-98-2 |
| Molecular Formula | C10H9ClN2O2 |
| Molecular Weight | 224.64 g/mol |
| IUPAC Name | ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
| Appearance | Not specified in available data |
| Boiling Point | 372.1±37.0 °C at 760 mmHg |
Structural Identifiers
For precise chemical identification, the following structural identifiers are used:
| Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-9(13-8)6(11)3-4-12-7/h3-5,13H,2H2,1H3 |
| Standard InChIKey | IQAJNQSVNXHPCE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=NC=CC(=C2N1)Cl |
| Canonical SMILES | CCOC(=O)C1=CC2=NC=CC(=C2N1)Cl |
| PubChem Compound ID | 72207827 |
Molecular Structure and Characteristics
The compound Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate possesses a complex heterocyclic structure that contributes to its chemical reactivity and potential biological activities.
Core Structure
Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate contains a pyrrolo[3,2-b]pyridine scaffold, which consists of a pyrrole ring fused with a pyridine ring. The compound features:
-
A chlorine atom at the 7-position
-
An ethyl carboxylate group at the 2-position
-
A nitrogen atom in the pyrrole ring (1H position)
This structural arrangement creates a planar aromatic system with distinct electron distribution patterns that influence its reactivity and binding properties in biological systems.
Structural Comparison
The specific fusion pattern of the pyrrole and pyridine rings in Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate distinguishes it from related isomers. This fusion pattern significantly affects the compound's chemical and biological properties compared to other similar structures.
Applications and Uses
Pharmaceutical Relevance
The pyrrolopyridine scaffold is found in various pharmacologically active compounds. Derivatives of this type of structure have demonstrated potential in multiple therapeutic areas, making Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate a valuable intermediate in pharmaceutical research.
| Hazard Type | Designation |
|---|---|
| Signal Word | Warning |
| GHS Pictogram | GHS07 (Harmful) |
| Hazard Statements | H302 (Harmful if swallowed) |
| H315 (Causes skin irritation) | |
| H319 (Causes serious eye irritation) | |
| H335 (May cause respiratory irritation) |
Comparison with Related Compounds
To better understand the unique properties of Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, it is valuable to compare it with structurally related compounds.
Isomeric Comparison
| Compound | Key Structural Difference | Properties Comparison |
|---|---|---|
| Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | Different ring fusion pattern | Boiling point: 406.0±40.0 °C at 760 mmHg (higher than target compound) |
| Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Lacks chlorine substituent | Lower molecular weight (190.199 g/mol), different chemical reactivity |
| Ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Additional bromine at position 3 | Higher molecular weight (303.54 g/mol), potentially different reactivity patterns |
The different ring fusion patterns and substituents significantly affect the electronic distribution, reactivity, and potential biological properties of these compounds.
| Supplier | Package Size | Price Range (as of data availability) |
|---|---|---|
| Various | 5 mg | $45 - $502 |
| Various | 250 mg | $275 - $300 |
| Various | 1 g | $735 - $1475 |
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